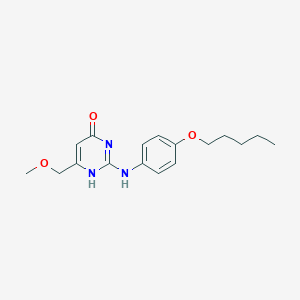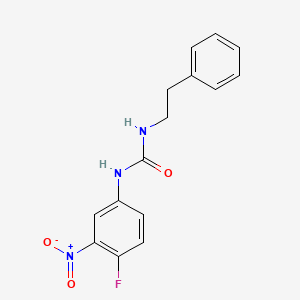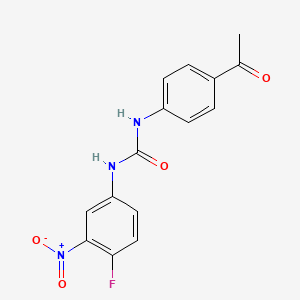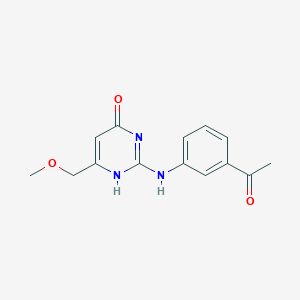
6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
准备方法
The synthesis of 6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest efficiency and yield of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The industrial methods are designed to produce the compound in large quantities while maintaining high purity and consistency.
化学反应分析
6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study its effects on biological systems. It may be used in assays to investigate its interactions with proteins, enzymes, and other biomolecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of various chemical products. It may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison can be based on various factors, such as:
Chemical Structure: The structural similarities and differences between this compound and other compounds.
Chemical Properties: The physical and chemical properties, such as solubility, stability, and reactivity.
Biological Activity: The biological effects and mechanisms of action of the compounds.
Applications: The specific applications and uses of the compounds in scientific research and industry.
Some similar compounds to this compound include those listed in the PubChem database with similar chemical structures and properties .
属性
IUPAC Name |
6-(methoxymethyl)-2-(4-pentoxyanilino)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-4-5-10-23-15-8-6-13(7-9-15)18-17-19-14(12-22-2)11-16(21)20-17/h6-9,11H,3-5,10,12H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRFUJQGUIFDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)NC2=NC(=O)C=C(N2)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![[2-(1-Adamantyl)-2-hydroxyethyl] thiocyanate](/img/structure/B7886000.png)
